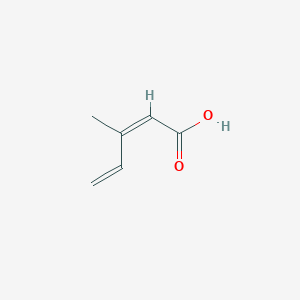

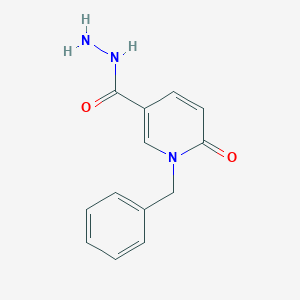

![molecular formula C16H22N2O6S B2374970 (2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid CAS No. 1212420-14-8](/img/structure/B2374970.png)

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid” is a chemical compound with the CAS Number: 1212420-14-8 . It has a molecular weight of 370.43 . The IUPAC name for this compound is (2S)-2-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t11-/m0/s1 . The InChI key is MNHXDDYWQNXWBX-NSHDSACASA-N .

Applications De Recherche Scientifique

Antioxidant, Anti-inflammatory, and Antiulcer Activity

- A study by Subudhi and Sahoo (2011) synthesized novel compounds, including analogs of the specified chemical, and evaluated them for in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. Some compounds showed significant antioxidant action comparable to standard treatments and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including analogs of the specified chemical. The modified polymers exhibited enhanced swelling properties and thermal stability, and were evaluated for antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Structural and Spectroscopic Characterization

- Venkatesan et al. (2016) conducted a structural investigation of a compound similar to the specified chemical. This included X-ray crystallography, spectroscopic methods, and quantum chemical calculations, which offered insights into the molecular structure and stability (Venkatesan et al., 2016).

Biotransformation by Helminthosporium Species

- Holland, Ihasz, and Lounsbery (2002) reported on the biotransformation of related compounds by the fungus Helminthosporium species NRRL 4671, focusing on sulfur oxidation and carbonyl reduction (Holland, Ihasz, & Lounsbery, 2002).

Computational Peptidology and Antifungal Properties

- Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory in computational peptidology to study new antifungal tripeptides, including compounds structurally related to the specified chemical. This study highlights the importance of molecular properties in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Novel Schiff Base Copper(II) Complexes

- Hazra et al. (2015) explored the synthesis of Schiff base copper(II) complexes, including a compound similar to the specified chemical, for potential use in alcohol oxidation. These complexes demonstrate potential as selective catalysts in organic synthesis (Hazra et al., 2015).

Crosslinking Reagent in Bioorganic Synthesis

- Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, related to the specified chemical, for use in bioorganic synthesis. This reagent showed high reactivity with amines and amino acid esters, indicating its utility in synthesizing complex organic compounds (Hosmane et al., 1990).

Propriétés

IUPAC Name |

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHXDDYWQNXWBX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

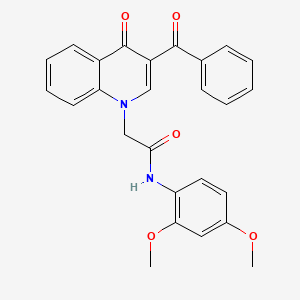

![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)

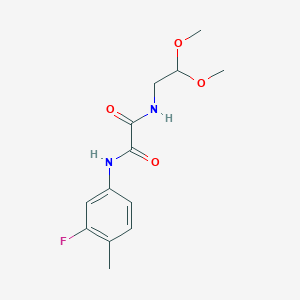

![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

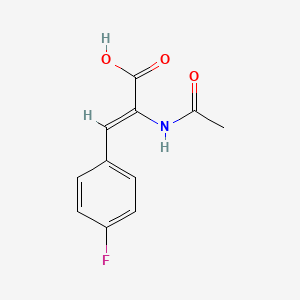

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)

![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)